molecular formula C18H17FN4S B2945171 7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923687-25-6

7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No. B2945171
CAS RN: 923687-25-6
M. Wt: 340.42
InChI Key: AUXYEXBNTPUJKK-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C18H17FN4S and its molecular weight is 340.42. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive and Thromboxane Synthetase Inhibition

A study discussed the synthesis and biological evaluation of imidazole and triazole derivatives as thromboxane synthetase inhibitors and antihypertensive agents. The research aimed to explore the effects of aromatic substitution, chain length, and heterocycle substitution on biological activity. The most promising inhibitors identified were derivatives with specific aromatic substitutions and alkyl chain lengths, showcasing significant potency in inhibiting thromboxane synthetase without affecting prostacyclin formation. These findings indicate the potential therapeutic applications of these compounds in managing hypertension and thrombosis-related disorders (Wright et al., 1986).

Anticancer Activity

Another study designed and synthesized a library of novel imidazole derivatives containing the triazole pharmacophore. These compounds were evaluated for their anticancer activity against several cancer cell lines, demonstrating significant potency. A detailed molecular docking study on glycogen synthase kinase-3β (GSK-3β) highlighted the strong binding interactions of the most potent compounds, aligning with the in vitro cytotoxic results. This research underscores the potential of imidazole-1,2,3-triazole hybrids as promising candidates for anticancer drug development (Al-blewi et al., 2021).

properties

IUPAC Name

7-(4-fluorophenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-22(9-10-23(17)18)16-7-5-15(19)6-8-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXYEXBNTPUJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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